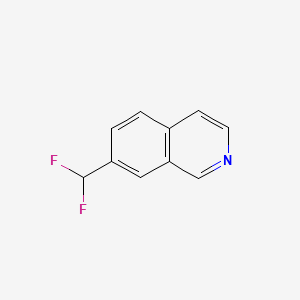

7-(ジフルオロメチル)イソキノリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(Difluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines.

科学的研究の応用

7-(Difluoromethyl)isoquinoline has a wide range of applications in scientific research:

作用機序

Target of Action

7-(Difluoromethyl)isoquinoline is a fluorinated isoquinoline, a class of compounds that have attracted widespread attention due to their unique characteristics such as biological activities . Among compounds bearing isoquinoline scaffolds, 7-fluorinated compounds have shown high activity in the inhibition of both mouse and human 11β-HSD1 enzymes . The 11β-HSD1 enzyme is considered a target because it works as a negative regulator of the insulin-signaling pathway .

Mode of Action

It is known that fluorinated isoquinolines, in general, exhibit various bioactivities due to the electrostatic and steric effects that result from the introduction of fluorine atoms . These effects can cause unique interactions with their targets, leading to changes in the function of the target proteins.

Biochemical Pathways

Given its inhibitory activity on the 11β-hsd1 enzyme, it can be inferred that it may affect the insulin-signaling pathway

Pharmacokinetics

It is known that the introduction of fluorine atoms into organic compounds often improves their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (adme), and can enhance their bioavailability .

Result of Action

Based on its inhibitory activity on the 11β-hsd1 enzyme, it can be inferred that it may have potential therapeutic effects in conditions related to insulin resistance .

Action Environment

It is known that the physicochemical properties of fluorinated compounds can be influenced by factors such as ph and temperature

生化学分析

Biochemical Properties

These compounds are important components of pharmaceuticals and materials

Cellular Effects

Isoquinoline alkaloids, a group that 7-(Difluoromethyl)isoquinoline belongs to, are known to exhibit potent broad-spectrum anticancer activity through various mechanisms, including cell cycle arrest and apoptosis . These compounds can bind to nucleic acids or proteins, inhibit enzymes, and modulate epigenetic factors .

Molecular Mechanism

It is known that fluorinated isoquinolines can be synthesized through various methods, including the direct introduction of fluorine onto the isoquinoline ring . This process could potentially influence the compound’s interactions with biomolecules and its effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can vary over time, ranging from milliseconds (response time) to years (lifetime) .

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages in animal models .

Metabolic Pathways

Isoquinoline alkaloid biosynthesis is a well-studied field, and these compounds are known to be involved in various metabolic pathways .

Subcellular Localization

It is known that the subcellular localization of proteins and other compounds can be predicted using machine learning methods .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)isoquinoline can be achieved through several methods:

Direct Fluorination: One approach involves the direct introduction of fluorine atoms onto the isoquinoline ring.

Cyclization of Precursors: Another method involves the cyclization of precursors bearing pre-fluorinated benzene rings.

Industrial Production Methods: Industrial production of 7-(Difluoromethyl)isoquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: 7-(Difluoromethyl)isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced isoquinoline derivatives, and various substituted isoquinolines .

類似化合物との比較

7-Fluoroisoquinoline: Similar in structure but with a single fluorine atom.

7-Trifluoromethylisoquinoline: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness: 7-(Difluoromethyl)isoquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

生物活性

7-(Difluoromethyl)isoquinoline is a fluorinated isoquinoline derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is primarily investigated for its potential therapeutic applications, particularly in oncology and metabolic disorders. This article reviews the biological activity of 7-(Difluoromethyl)isoquinoline, highlighting its mechanisms of action, biochemical pathways, and pharmacological properties.

Target Enzymes

7-(Difluoromethyl)isoquinoline exhibits inhibitory activity against the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of cortisone to cortisol. This inhibition suggests a potential role in modulating insulin signaling pathways, making it a candidate for treating insulin resistance and related metabolic disorders.

Bioactivity

The introduction of fluorine atoms into organic compounds like isoquinolines enhances their bioavailability and pharmacokinetic properties, including absorption and distribution. The electrostatic and steric effects of fluorine may contribute to the compound's interaction with biological targets, leading to various therapeutic effects.

Anticancer Properties

Isoquinoline derivatives, including 7-(Difluoromethyl)isoquinoline, have been shown to exhibit potent anticancer activity. They can induce cell cycle arrest and apoptosis in cancer cells through multiple mechanisms. For instance, studies indicate that these compounds can disrupt mitochondrial function and activate apoptotic pathways .

Table 1: Summary of Anticancer Activities

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 | 0.04 | Topoisomerase inhibition | |

| MCF-7 | <0.01 | Induction of apoptosis | |

| HeLa | Not toxic | Selective cytotoxicity |

Antimicrobial Activity

Research indicates that 7-(Difluoromethyl)isoquinoline may also possess antimicrobial properties. Its derivatives have shown activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies reveal that modifications to the isoquinoline core can enhance antibacterial efficacy .

Biochemical Pathways

The compound's influence on biochemical pathways is significant. It is involved in several metabolic processes, particularly those related to steroid metabolism and inflammation. By inhibiting 11β-HSD1, it may reduce cortisol levels, thereby potentially alleviating conditions associated with chronic inflammation and metabolic syndrome .

Clinical Relevance

Several studies have focused on the clinical implications of 7-(Difluoromethyl)isoquinoline. In one study, its analogs were tested for their ability to inhibit bacterial growth in vitro against high-priority pathogens as designated by the WHO. Results indicated promising antibacterial activity with minimal cytotoxic effects on human cell lines .

Experimental Models

In animal models, varying dosages of 7-(Difluoromethyl)isoquinoline were administered to assess its pharmacological effects. The results demonstrated dose-dependent responses in terms of both therapeutic efficacy and toxicity profiles, suggesting a need for careful dosage optimization in potential clinical applications .

特性

IUPAC Name |

7-(difluoromethyl)isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-6,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDINXRWBVDPTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。